Aleurodiscal

Description

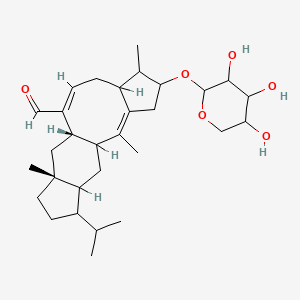

Aleurodiscal (compound 125) is a sesquiterpene isolated from the mycelial fermentation broth of the fungal species Aleurodiscus mirabilis . It exhibits notable bioactivities, including antimicrobial and cytotoxic properties. At a concentration of 1 µg/mL, this compound inhibits 50% growth of Mucor miehei, a fungal pathogen, while 10 µg/mL nearly completely suppresses its growth . Cytotoxicity assays reveal that this compound induces 50% lysis of mouse embryo Balb/3T3 cells at 40 µg/mL and reduces proliferation of Ehrlich ascites carcinoma cells after 48 hours of exposure . These dual activities position this compound as a compound of interest for both antimicrobial and anticancer research.

Properties

Molecular Formula |

C30H46O6 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |

InChI |

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17?,19?,20?,21?,23-,24?,25?,26?,27?,28?,29?,30-/m1/s1 |

InChI Key |

PGDQFMJGCJTDBU-IKAPNHISSA-N |

SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

Isomeric SMILES |

CC1C/2C/C=C(\[C@H]3C[C@]4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O |

Canonical SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

Synonyms |

aleurodiscal |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Comparative Data of this compound and Related Compounds

Key Comparative Insights

Source Diversity

- Fungal vs. Bacterial Origins : this compound and most xylosyl-cyathane diterpenes are fungal in origin, whereas Diapolycopenedioic acid xylosyl ester (126) is bacterial. Fungal-derived compounds like this compound often exhibit more complex structural modifications due to eukaryotic biosynthetic pathways .

- Engineered vs. Natural Production: Notoginsenosides R1/R2 are produced both naturally by Panax plants and synthetically via engineered S. cerevisiae, highlighting a contrast to this compound’s exclusively natural fungal origin .

Bioactivity Profiles

- Antimicrobial Activity: this compound’s potency against M. miehei (1 µg/mL) surpasses many fungal diterpenes, though pleuromutilin (109) is specifically noted for clinical antibacterial use .

- Cytotoxicity: this compound’s cytotoxicity (40 µg/mL) is less potent than some triterpenes like notoginsenosides, which show activity at lower concentrations in certain cancer models .

Structural Characterization

- Fungal Compounds : this compound and xylosyl-cyathane diterpenes are well-characterized with defined glycosylation patterns, whereas bacterial xylosyl compounds (e.g., 126) often lack detailed structural elucidation .

- Glycosylation Patterns : this compound’s sesquiterpene core with xylosyl modifications contrasts with the acylated sugar moiety in Diapolycopenedioic acid xylosyl ester (126), underscoring functional versatility in glycosylation .

Research Findings and Implications

- Engineered Biosynthesis: The success of engineered S. cerevisiae in producing notoginsenosides suggests a pathway for optimizing this compound’s yield or activity through synthetic biology .

- Structural Optimization : Comparative studies highlight opportunities to enhance this compound’s bioactivity by modifying its glycosylation pattern, inspired by the potency of acylated bacterial compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.